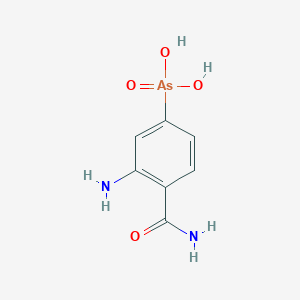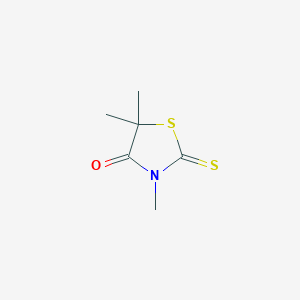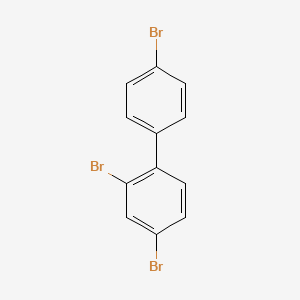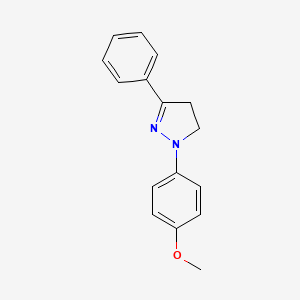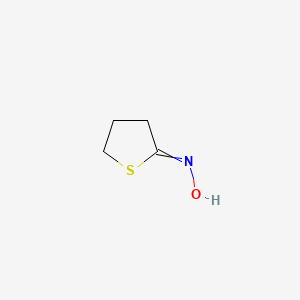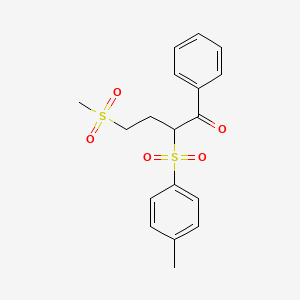
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one is a complex organic compound characterized by the presence of methanesulfonyl and methylbenzene-1-sulfonyl groups attached to a phenylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenylbutanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methanesulfonyl Group: The phenylbutanone intermediate is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Addition of the Methylbenzene-1-sulfonyl Group: Finally, the compound is reacted with 4-methylbenzene-1-sulfonyl chloride under basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Shares the methylbenzene-1-sulfonyl group but lacks the methanesulfonyl and phenylbutanone moieties.
N-(4-methylbenzene-1-sulfonyl)alanine: Contains the methylbenzene-1-sulfonyl group attached to an alanine backbone.
Uniqueness
4-(Methanesulfonyl)-2-(4-methylbenzene-1-sulfonyl)-1-phenylbutan-1-one is unique due to the combination of methanesulfonyl and methylbenzene-1-sulfonyl groups on a phenylbutanone backbone, which imparts distinct chemical and biological properties not observed in the similar compounds mentioned above.
Properties
CAS No. |
5324-70-9 |
|---|---|
Molecular Formula |
C18H20O5S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-methylsulfonyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C18H20O5S2/c1-14-8-10-16(11-9-14)25(22,23)17(12-13-24(2,20)21)18(19)15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3 |
InChI Key |
HAHRXWGCOGMFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CCS(=O)(=O)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


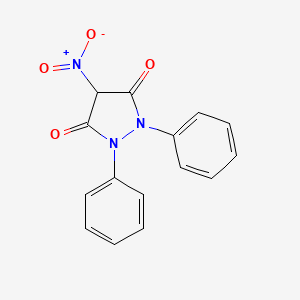

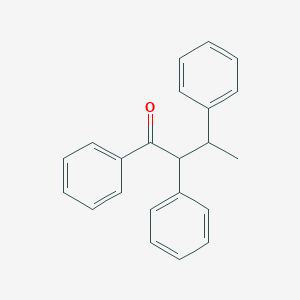
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
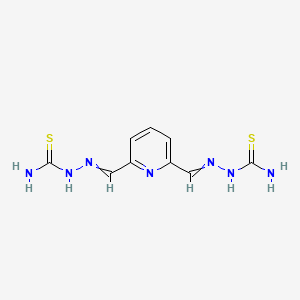

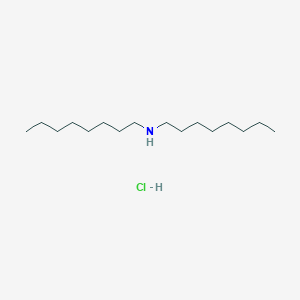
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
